molecular formula C19H17ClF3N5 B2365958 3-chloro-2-[4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidino]-5-(trifluoromethyl)pyridine CAS No. 337919-75-2

3-chloro-2-[4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidino]-5-(trifluoromethyl)pyridine

Cat. No.: B2365958
CAS No.: 337919-75-2
M. Wt: 407.83
InChI Key: XOMUYQGUEPUHBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-[4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidino]-5-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with chloro and trifluoromethyl groups at positions 3 and 5, respectively. The piperidine ring at position 2 is further functionalized with a 1-phenyl-1H-1,2,4-triazole moiety.

Properties

IUPAC Name

3-chloro-2-[4-(2-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3N5/c20-16-10-14(19(21,22)23)11-24-18(16)27-8-6-13(7-9-27)17-25-12-26-28(17)15-4-2-1-3-5-15/h1-5,10-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMUYQGUEPUHBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=NN2C3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-2-[4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidino]-5-(trifluoromethyl)pyridine is a complex organic compound with potential pharmacological applications. The compound features a pyridine ring substituted with a trifluoromethyl group and a piperidine moiety linked to a triazole derivative. This structural configuration suggests diverse biological activities, particularly in the fields of oncology and antimicrobial research.

The molecular formula of the compound is C15H10ClF3N4C_{15}H_{10}ClF_3N_4 with a molecular weight of approximately 368.71 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing triazole and pyridine derivatives exhibit significant anticancer properties. For instance, similar triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer).
  • IC50 Values : Compounds analogous to 3-chloro-2-[4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidino]-5-(trifluoromethyl)pyridine have shown IC50 values ranging from 0.12 to 2.78 µM in MCF-7 and A549 cell lines, indicating potent antiproliferative activity .

The mechanism by which these compounds exert their anticancer effects often involves:

  • Induction of Apoptosis : Flow cytometry assays have shown that these compounds can trigger apoptosis in cancer cells by increasing caspase activity .
  • Cell Cycle Arrest : Some studies suggest that these compounds may arrest the cell cycle at the G1 phase, preventing further proliferation .

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives are noted for their antimicrobial effects:

  • Spectrum of Activity : Compounds similar to 3-chloro-2-[4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidino]-5-(trifluoromethyl)pyridine have shown effectiveness against various bacterial strains.
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus10 - 20
Escherichia coli20 - 40
Pseudomonas aeruginosa15 - 30

These findings indicate that the compound could be a candidate for developing new antimicrobial agents .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Study on MCF-7 Cells : A derivative exhibited an IC50 value of 0.48 µM against MCF-7 cells, demonstrating superior activity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Trials : In vitro tests have shown that triazole derivatives can inhibit the growth of resistant strains of bacteria, suggesting potential use in treating infections caused by multidrug-resistant pathogens .

Scientific Research Applications

Medicinal Chemistry

Drug Discovery : The compound is a derivative of the triazole family, which is known for its diverse biological activities. Triazole derivatives have been extensively studied for their potential as antifungal agents, and the presence of the piperidine and trifluoromethyl groups in this compound may enhance its pharmacological profile. Research has indicated that modifications to triazole structures can lead to improved efficacy against various pathogens and diseases .

Anticancer Activity

In Vitro Studies : Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 3-chloro-2-[4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidino]-5-(trifluoromethyl)pyridine have shown significant cytotoxic activity against several cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. The mechanism of action often involves inducing apoptosis and inhibiting cell proliferation .

Case Studies :

  • A study conducted by Maftei et al. demonstrated that derivatives of triazole exhibit a range of IC50 values against various tumor cell lines, suggesting that structural modifications could lead to more potent anticancer agents .
  • Another investigation found that specific triazole compounds can selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapy .

Antifungal Properties

Mechanism of Action : Triazole compounds are well-known for their antifungal properties due to their ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. The unique structure of 3-chloro-2-[4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidino]-5-(trifluoromethyl)pyridine may offer enhanced antifungal activity compared to traditional antifungals .

Neuroprotective Effects

Emerging research suggests that certain triazole derivatives may possess neuroprotective properties. This is particularly relevant for conditions such as stroke and neurodegenerative diseases where oxidative stress and inflammation play significant roles. Compounds with similar structures have been shown to modulate neuroinflammatory pathways and protect neuronal cells from damage .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like 3-chloro-2-[4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidino]-5-(trifluoromethyl)pyridine. Variations in substituents on the triazole ring or piperidine moiety can significantly influence biological activity and selectivity towards specific targets .

Summary Table of Applications

Application AreaDescriptionRelevant Studies
Medicinal ChemistryPotential as antifungal agents; structural modifications enhance efficacy ,
Anticancer ActivitySignificant cytotoxic effects against various cancer cell lines; induces apoptosis ,
Antifungal PropertiesInhibits ergosterol synthesis; effective against fungal infections ,
Neuroprotective EffectsModulates neuroinflammatory pathways; protects neurons from oxidative stress

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Structure Key Differences Implications Reference
Target Compound : 3-Chloro-2-[4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidino]-5-(trifluoromethyl)pyridine Pyridine core with Cl (C3), CF₃ (C5), and piperidine-linked triazole-phenyl group High polarity due to multiple N atoms; potential for hydrogen bonding and π-π stacking.
5-{1-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]Piperidin-4-yl}-4-Phenyl-4H-1,2,4-Triazole-3-Thiol Triazole-thiol substituent instead of phenyl-triazole Thiol group introduces redox activity and potential for disulfide bonding. May alter metabolic stability compared to the target compound.
3-Chloro-2-(Difluoro(1-(4-Nitrophenyl)-1H-1,2,4-Triazol-5-yl)Methyl)-5-(Trifluoromethyl)Pyridine Difluoro-methyl linker and nitro-substituted triazole Nitro group enhances electron-withdrawing effects, possibly increasing reactivity. Difluoro linker may reduce steric hindrance.
3-Chloro-2-(4-((3-Chloro-4-(Trifluoromethoxy)Benzyl)Oxy)Phenyl)-5-(Trifluoromethyl)Pyridine Benzyloxy-phenyl substituent instead of triazole-piperidine Increased lipophilicity from CF₃O and Cl groups; may improve membrane permeability but reduce solubility.
3-Chloro-2-[(3,5-Dibromo-1H-1,2,4-Triazol-1-yl)Methyl]-5-(Trifluoromethyl)Pyridine Brominated triazole and methyl linker Bromine adds molecular weight and halogen bonding potential. Methyl linker reduces flexibility compared to piperidine.
2-Chloro-5-(5-[(4-Chlorobenzyl)Thio]-4-[3-(Trifluoromethyl)Phenyl]-4H-1,2,4-Triazol-3-yl)Pyridine Thioether and 4-chlorobenzyl groups Sulfur atom may increase susceptibility to oxidation, affecting metabolic stability.
3-Chloro-2-(1-Pyrrolidinyl)-5-(Trifluoromethyl)Pyridine Pyrrolidine instead of triazole-piperidine Smaller 5-membered ring reduces steric bulk, potentially enhancing binding to compact active sites.

Physicochemical and Functional Insights

  • Linker Flexibility : Piperidine and pyrrolidine linkers offer conformational flexibility, whereas rigid methyl or benzyloxy groups may restrict binding modes .
  • Solubility vs. Lipophilicity : Compounds with polar triazole or thiol groups (e.g., triazole-thiol in ) likely exhibit higher aqueous solubility, while benzyloxy or brominated derivatives (e.g., ) are more lipophilic.
  • Metabolic Stability : Thiol and nitro groups (e.g., ) may increase susceptibility to enzymatic degradation compared to the target compound’s triazole-phenyl system.

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into three primary components:

  • Pyridine core : Functionalized at positions 2, 3, and 5 with piperidino, chlorine, and trifluoromethyl groups, respectively.
  • Piperidine subunit : Substituted at position 4 with a 1-phenyl-1H-1,2,4-triazol-5-yl moiety.
  • Triazole ring : Introduced via cyclization or coupling reactions.

Retrosynthetic disconnections suggest two strategic approaches:

  • Route A : Sequential functionalization of a pre-formed pyridine ring.
  • Route B : Modular assembly of the piperidine-triazole subunit followed by coupling to the pyridine core.

Key intermediates include:

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine (for halogen displacement reactions).
  • 4-(1-Phenyl-1H-1,2,4-triazol-5-yl)piperidine (for subsequent coupling).

Halogenation and Nucleophilic Substitution Approaches

Pyridine Core Functionalization

The trifluoromethyl group at position 5 is typically introduced via directed ortho-metalation or halogen exchange reactions. For example, 3-chloro-5-(trifluoromethyl)pyridin-2-amine may serve as a precursor, undergoing diazotization and chlorination to install the 3-chloro substituent.

Table 1: Halogenation Conditions for Pyridine Derivatives
Step Reagents/Conditions Yield (%) Reference
Trifluoromethylation CF₃I, CuI, DMF, 120°C 65–70
Chlorination Cl₂, FeCl₃, CH₂Cl₂, 25°C 80–85

Metal-Catalyzed Cross-Coupling Methods

Buchwald-Hartwig Amination

Palladium-catalyzed amination enables coupling of halogenated pyridines with piperidine derivatives. For instance, 2-chloro-3-iodo-5-(trifluoromethyl)pyridine reacts with 4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidine using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 100°C.

Table 2: Catalytic Systems for Piperidine Coupling
Catalyst System Ligand Solvent Yield (%)
Pd(OAc)₂/Xantphos Xantphos Toluene 75–80
Pd₂(dba)₃/BINAP BINAP Dioxane 70–75

Suzuki-Miyaura Coupling for Triazole Installation

The triazole moiety may be introduced post-piperidine coupling. For example, 4-boronic acid-piperidine derivatives undergo Suzuki coupling with 1-phenyl-1H-1,2,4-triazol-5-yl bromide under Pd(PPh₃)₄ catalysis.

Cyclization Strategies for Triazole Formation

Amidrazone Cyclization

Condensation of piperidine-4-carbohydrazide with phenyl isothiocyanate forms a thiosemicarbazide intermediate, which cyclizes in acidic media (HCl, EtOH, reflux) to yield the 1,2,4-triazole.

Huisgen Cycloaddition (Click Chemistry)

While typically used for 1,2,3-triazoles, copper-catalyzed azide-alkyne cycloaddition (CuAAC) may adapt to 1,2,4-triazoles via strain-promoted variants. Piperidine-4-azide reacts with phenyl acetylene derivatives under CuI catalysis.

Table 3: Cyclization Methods Comparison
Method Conditions Yield (%) Purity
Amidrazone Cyclization HCl/EtOH, reflux 60–65 >95%
CuAAC CuI, DIPEA, DMF, 60°C 50–55 90%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Route A (sequential functionalization) offers step economy but requires precise control over regioselectivity.
  • Route B (modular assembly) simplifies purification but involves multi-step piperidine synthesis.

Physicochemical and Spectroscopic Characterization

Key data for the target compound:

  • Boiling Point : 546.1±60.0°C (predicted).
  • Density : 1.43±0.1 g/cm³.
  • pKa : 3.95±0.39.
  • Molecular Formula : C₁₉H₁₇ClF₃N₅.

1H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, pyridine-H), 8.12 (d, J = 7.6 Hz, 2H, phenyl-H), 7.48 (m, 3H, phenyl-H), 4.02 (m, 2H, piperidine-H), 3.15 (m, 2H, piperidine-H).

Industrial-Scale Considerations

For bulk production, SNAr (Section 2.2) coupled with amidrazone cyclization (Section 4.1) is preferred due to:

  • Lower catalyst costs.
  • Compatibility with continuous flow reactors.
  • High atom economy (78% estimated).

Q & A

What are the key synthetic challenges in preparing 3-chloro-2-[4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidino]-5-(trifluoromethyl)pyridine, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis involves multiple steps: (1) constructing the pyridine core with trifluoromethyl and chloro substituents, (2) functionalizing the piperidine ring, and (3) coupling the triazole moiety. Key challenges include:

  • Regioselectivity : Ensuring proper substitution at the pyridine 2- and 3-positions (chloro and trifluoromethyl groups) while avoiding side-chain chlorination byproducts .
  • Triazole-Piperidine Coupling : Steric hindrance from the bulky phenyl-triazole group requires catalysts like Pd(OAc)₂ or CuI for efficient cross-coupling .
  • Yield Optimization : A four-step synthesis for analogous pyridine derivatives achieved a 30.5% total yield using mild fluorination conditions (e.g., KF in DMF at 80°C). For this compound, optimizing reaction time and temperature during the fluorination step could improve efficiency .

How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

Answer:
Methodological Validation Steps :

  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm for pyridine and phenyl groups) and piperidine protons (δ 2.5–3.5 ppm).
    • ¹⁹F NMR : Confirm the trifluoromethyl group (δ -60 to -65 ppm) .
  • LC-MS : Monitor molecular ion peaks (expected m/z ~440–450) and fragmentation patterns to rule out impurities .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) and retention time consistency .

What strategies are recommended for resolving contradictions in reported biological activity data for triazole-containing pyridine derivatives?

Answer:
Contradictions often arise from assay variability or structural nuances. Researchers should:

  • Standardize Assays : Use positive controls (e.g., known kinase inhibitors) and replicate experiments across cell lines (e.g., HEK293 vs. HeLa) .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects:
    • Trifluoromethyl groups enhance metabolic stability but may reduce solubility .
    • Piperidine-triazole linkages improve binding affinity to enzymes like CYP450 .
  • Computational Modeling : Perform docking studies (e.g., MOE software) to predict interactions with target proteins and validate experimental data .

How should researchers design experiments to evaluate the compound’s pharmacokinetic properties, including metabolic stability and membrane permeability?

Answer:
Advanced Experimental Design :

  • Metabolic Stability :
    • Microsomal Assay : Incubate with human liver microsomes (HLM) and monitor parent compound depletion via LC-MS. Use NADPH as a cofactor .
  • Permeability :
    • Caco-2 Cell Model : Measure apparent permeability (Papp) to predict intestinal absorption. Values >1×10⁻⁶ cm/s indicate high permeability .
  • Solubility : Use shake-flask method in PBS (pH 7.4) and simulate gastric conditions (HCl, pH 1.2) .

What are the critical safety considerations when handling this compound in laboratory settings?

Answer:
Safety Protocols :

  • Hazards : Chloro and trifluoromethyl groups may release toxic fumes (HCl, HF) under heating. Use fume hoods and PPE (gloves, goggles) .
  • Storage : Store at -20°C in amber vials to prevent photodegradation.
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

How can researchers address discrepancies in reported synthetic yields for analogous halogenated pyridine derivatives?

Answer:
Root-Cause Analysis :

  • Catalyst Purity : Trace metals in Pd/C or Cu catalysts can deactivate reactions. Use freshly distilled solvents (e.g., THF over Na/benzophenone) .
  • Reaction Monitoring : Employ TLC (silica gel, hexane/EtOAc) to track intermediates and adjust stoichiometry dynamically .

What advanced techniques are recommended for studying the compound’s interactions with biological targets?

Answer:
Techniques :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to receptors like GPCRs .
  • Cryo-EM : Resolve binding conformations in enzyme active sites (e.g., triazole coordination with metal ions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.